2-(2,4,5-Trichlorophenyl)propan-2-ol
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Overview
Description
2-(2,4,5-Trichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9Cl3O It is a derivative of phenol, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions, and a propan-2-ol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)propan-2-ol typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,5-trichlorobenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation processes or other advanced reduction techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2,4,5-trichlorophenyl)propan-2-one, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2,4,5-Trichlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trichlorophenyl)propan-2-ol
- 2-(3,4,5-Trichlorophenyl)propan-2-ol
- 2-(2,3,6-Trichlorophenyl)propan-2-ol
Uniqueness
2-(2,4,5-Trichlorophenyl)propan-2-ol is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to its isomers .
Properties
IUPAC Name |
2-(2,4,5-trichlorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPGORCCJPPGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Cl)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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